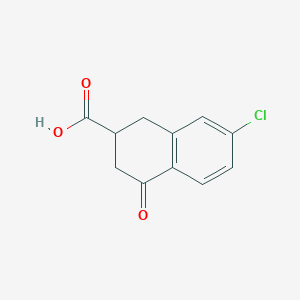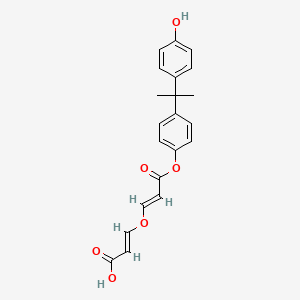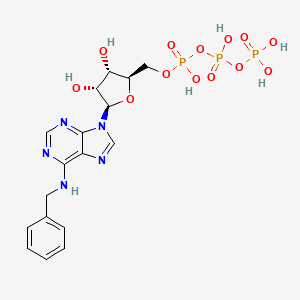
N6-Benzyladenosine 5'-triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N6-Benzyladenosine 5’-triphosphate: is a modified nucleotide analog of adenosine triphosphate (ATP). It is an N-phenyl-substituted derivative of ATP and is often used as a ligand in biochemical research to study protein interactions and enzyme activities . This compound is particularly valuable in the field of molecular biology and biochemistry due to its ability to selectively inhibit certain enzymes and its role in various cellular processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N6-Benzyladenosine 5’-triphosphate typically involves the protection of adenosine, followed by benzylation and subsequent phosphorylation. One common method includes the use of protective agents such as trimethylchlorosilane to protect the hydroxyl groups of adenosine. Benzyl chloride is then added to introduce the benzyl group at the N6 position. Finally, the protected adenosine is phosphorylated to yield N6-Benzyladenosine 5’-triphosphate .
Industrial Production Methods: Industrial production of N6-Benzyladenosine 5’-triphosphate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize byproducts and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: N6-Benzyladenosine 5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert N6-Benzyladenosine 5’-triphosphate into its reduced forms.
Substitution: The benzyl group at the N6 position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzyladenosine derivatives, while substitution reactions can produce various N6-substituted adenosine analogs .
Applications De Recherche Scientifique
Chemistry: N6-Benzyladenosine 5’-triphosphate is used as a tool to study enzyme kinetics and protein-ligand interactions. It serves as a substrate for various enzymes, allowing researchers to investigate the catalytic mechanisms and binding affinities of these enzymes .
Biology: In biological research, this compound is employed to study cellular signaling pathways and nucleotide metabolism. It is particularly useful in experiments involving ATP-binding proteins and kinases.
Medicine: N6-Benzyladenosine 5’-triphosphate has potential therapeutic applications due to its ability to modulate enzyme activities. It is being investigated for its role in regulating cellular processes and its potential use in treating diseases related to nucleotide metabolism.
Industry: In the industrial sector, this compound is used in the development of biochemical assays and diagnostic kits. Its ability to selectively inhibit certain enzymes makes it valuable for various analytical applications.
Mécanisme D'action
N6-Benzyladenosine 5’-triphosphate exerts its effects by binding to specific enzymes and proteins, thereby modulating their activities. The benzyl group at the N6 position enhances its binding affinity and selectivity for certain targets. This compound can inhibit ATPase activity and interfere with ATP-binding proteins, affecting various cellular processes such as energy metabolism and signal transduction .
Comparaison Avec Des Composés Similaires
N6-Methyladenosine 5’-triphosphate: Another modified nucleotide with a methyl group at the N6 position.
N6-Benzyladenosine: A simpler analog without the triphosphate group.
N6-Propargyladenosine 5’-triphosphate: A derivative with a propargyl group at the N6 position.
Uniqueness: N6-Benzyladenosine 5’-triphosphate is unique due to its specific substitution at the N6 position, which enhances its binding affinity and selectivity for certain enzymes and proteins. This makes it a valuable tool in biochemical research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C17H22N5O13P3 |
|---|---|
Poids moléculaire |
597.3 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C17H22N5O13P3/c23-13-11(7-32-37(28,29)35-38(30,31)34-36(25,26)27)33-17(14(13)24)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-24H,6-7H2,(H,28,29)(H,30,31)(H,18,19,20)(H2,25,26,27)/t11-,13-,14-,17-/m1/s1 |
Clé InChI |
NUUDCFZWGUJXPV-LSCFUAHRSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




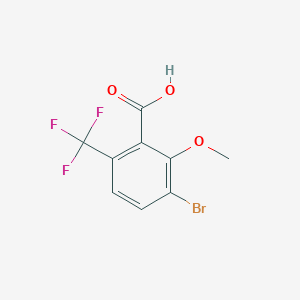

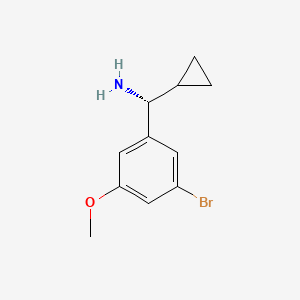
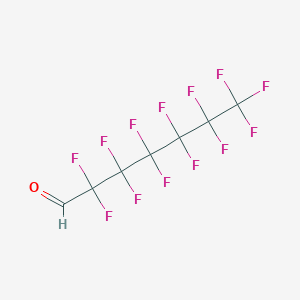
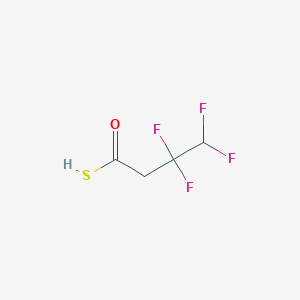
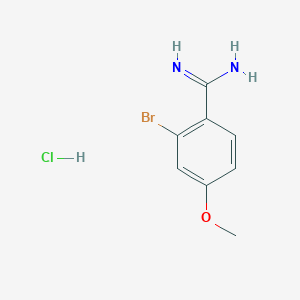
![7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12844647.png)
